

Preclinical Pharmacology of M-1211 (M-1121): A Covalent Menin-MLL Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: M-1211

Cat. No.: B15568959

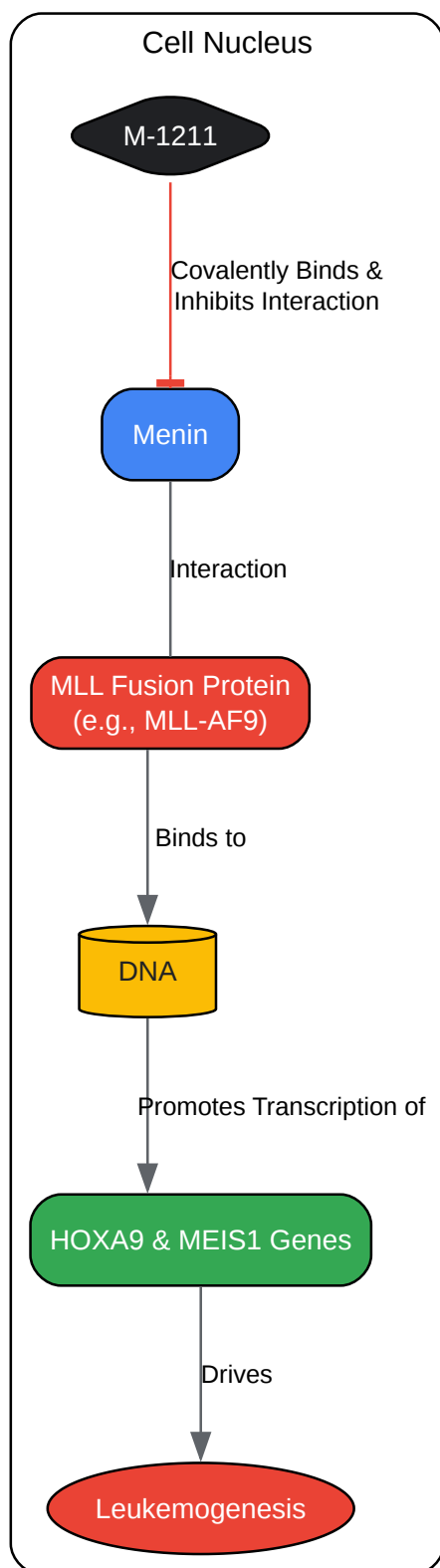
[Get Quote](#)

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of **M-1211** (also referred to as M-1121), a potent and orally bioavailable covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the menin-MLL axis in acute leukemias.

Core Mechanism of Action

M-1211 is a novel therapeutic agent designed to disrupt the critical interaction between menin and MLL fusion proteins, which are key drivers of leukemogenesis in specific subtypes of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).^{[1][2]} The inhibitor functions through a covalent binding mechanism, establishing a stable bond with Cysteine 329 within the MLL binding pocket of the menin protein.^{[1][2]} This irreversible inhibition effectively blocks the recruitment of the MLL fusion protein complex to chromatin, leading to the downregulation of key downstream target genes, notably HOXA9 and MEIS1.^{[1][2][3]} The suppression of this oncogenic transcriptional program ultimately induces differentiation and apoptosis in leukemia cells harboring MLL rearrangements.



[Click to download full resolution via product page](#)

Caption: Mechanism of Action of **M-1211**.

In Vitro Activity and Selectivity

M-1211 demonstrates potent and selective anti-proliferative activity against leukemia cell lines with MLL rearrangements, while exhibiting minimal effects on cells with wild-type MLL.

| Cell Line | MLL Status | IC50 (nM) | Reference |
|-----------|---------------|--------------------|---------------------|
| MOLM-13 | MLL-AF9 | 51.5 | [1] |
| MV-4-11 | MLL-AF4 | 10.3 | [1] |
| KOPN-8 | MLL-AF4 | Data Not Available | |
| RS4;11 | MLL-AF4 | Data Not Available | |
| K562 | MLL wild-type | >10,000 | [1] |
| HL-60 | MLL wild-type | >10,000 | [1] |
| U937 | MLL wild-type | >10,000 | [1] |

Pharmacokinetics

Pharmacokinetic studies in mice have demonstrated that **M-1211** is orally bioavailable, with a low clearance and a moderate volume of distribution. These favorable properties support its development as an oral therapeutic agent.

| Parameter | Value | Species | Dosing | Reference |
|------------------------|---------------------|---------|---------------|---|
| Clearance | Low | Mouse | 5 mg/kg, p.o. | [4] |
| Volume of Distribution | Moderate | Mouse | 5 mg/kg, p.o. | [4] |
| Oral Bioavailability | Orally Bioavailable | Mouse | Not Specified | [1] [3] |

In Vivo Efficacy

M-1211 has shown significant, dose-dependent anti-tumor activity in preclinical xenograft models of MLL-rearranged leukemia.

Subcutaneous MV-4-11 Xenograft Model

In a subcutaneous MV-4-11 xenograft mouse model, oral administration of **M-1211** led to substantial tumor growth inhibition and regression.

| Dose | Schedule | Outcome | Reference |
|-----------|------------|--|---------------------|
| 100 mg/kg | p.o. daily | 32% reduction in average tumor volume by day 26 | [4] |
| 300 mg/kg | p.o. daily | Complete tumor regression in 10 out of 10 mice, with no regrowth detected up to one month post-treatment | [4] |

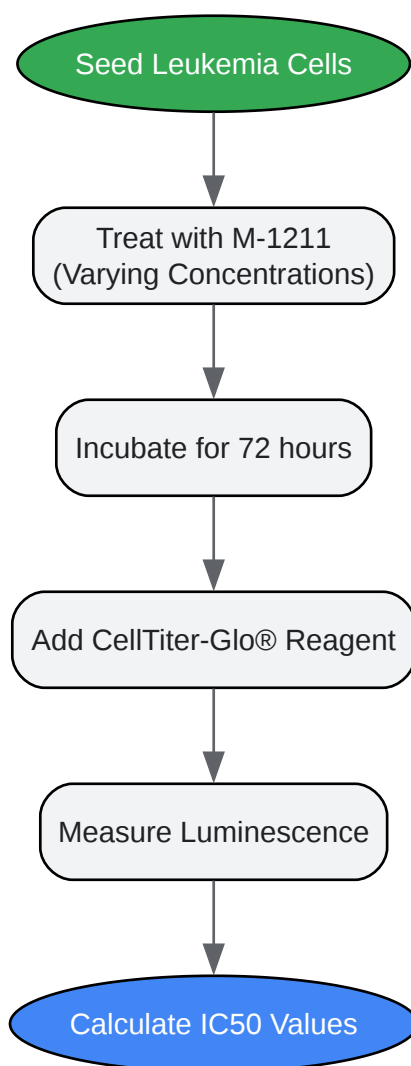
Disseminated MV-4-11 Xenograft Model

M-1211 also demonstrated potent efficacy in a disseminated MV-4-11 leukemia model, indicating its potential for treating systemic disease.[\[1\]](#)[\[3\]](#)

Experimental Protocols

Cell Proliferation Assay

- Cell Lines: MOLM-13, MV-4-11, K562, HL-60, U937.
- Method: Cells were seeded in appropriate culture medium and treated with varying concentrations of **M-1211** for a specified duration (e.g., 72 hours).
- Endpoint: Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay. IC50 values were calculated from dose-response curves.



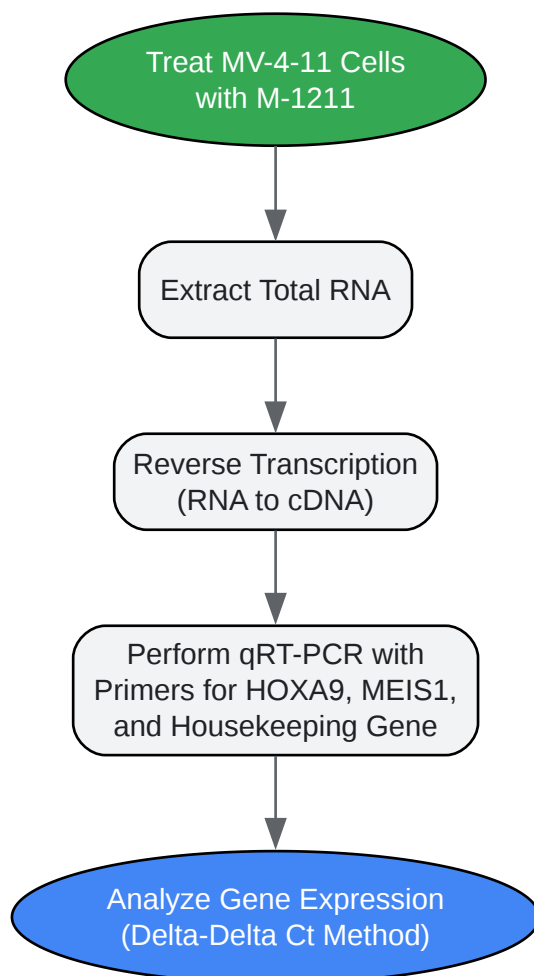
[Click to download full resolution via product page](#)

Caption: Cell Proliferation Assay Workflow.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

- Cell Line: MV-4-11.
- Method: Cells were treated with **M-1211** (e.g., 0-100 nM) for 24 hours. Total RNA was extracted, reverse transcribed to cDNA, and subjected to qRT-PCR analysis.
- Target Genes: HOXA9, MEIS1.

- Analysis: Gene expression levels were normalized to a housekeeping gene (e.g., GAPDH) and quantified using the delta-delta Ct method.



[Click to download full resolution via product page](#)

Caption: qRT-PCR Experimental Workflow.

In Vivo Xenograft Studies

- Animal Model: Severe combined immunodeficient (SCID) mice.
- Cell Line: MV-4-11.
- Subcutaneous Model: MV-4-11 cells were injected subcutaneously into the flank of the mice. Once tumors were established, mice were treated with **M-1211** or vehicle control via oral gavage. Tumor volume was measured regularly.

- Disseminated Model: MV-4-11 cells were injected intravenously to establish systemic disease. Treatment with **M-1211** was initiated, and disease progression was monitored.
- Endpoints: Tumor growth inhibition, tumor regression, and overall survival.

Conclusion

The preclinical data for **M-1211** (M-1121) strongly support its development as a targeted therapy for acute leukemias with MLL rearrangements. Its covalent mechanism of action, potent and selective in vitro activity, favorable pharmacokinetic profile, and robust in vivo efficacy highlight its potential to be a valuable addition to the therapeutic landscape for this high-risk patient population. Further clinical investigation is warranted to determine its safety and efficacy in humans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction capable of achieving complete and long-lasting tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Menin Inhibitors: Novel Therapeutic Agents Targeting Acute Myeloid Leukemia with KMT2A Rearrangement or NPM1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of M-1121 as an Orally Active Covalent Inhibitor of Menin-MLL Interaction Capable of Achieving Complete and Long-Lasting Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Preclinical Pharmacology of M-1211 (M-1121): A Covalent Menin-MLL Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568959#preclinical-pharmacology-of-m-1211-menin-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com